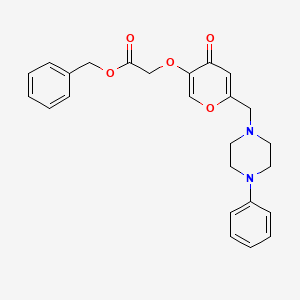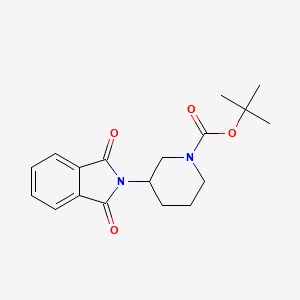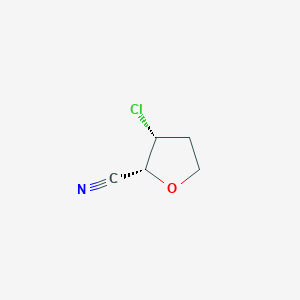![molecular formula C19H16N2O4S2 B2424209 N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2424209.png)
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C19H16N2O4S2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
A significant application of thiazolidinone derivatives, akin to the specified compound, involves their synthesis for antimicrobial studies. Baviskar et al. (2013) synthesized a new series of thiazolidin-4-one derivatives to determine their antimicrobial activity, establishing a feasible structure–activity relationship through in vitro tests against various bacteria and fungi, highlighting the compound's potential as an antimicrobial agent (Baviskar, Khadabadi, & Deore, 2013).
Crystal Structure Analysis
The analysis of crystal structures of similar thiazolidinone compounds, as conducted by Galushchinskiy et al. (2017), provides insights into their molecular configuration, aiding in the understanding of their biological activity and paving the way for the design of more effective derivatives (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anti-inflammatory Applications
Another aspect of research focuses on the anti-inflammatory potential of thiazolidinone derivatives. Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity, suggesting these compounds' potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antibacterial and Antioxidant Activities
Research by Hamdi et al. (2012) into new coumarin derivatives, including thiazolidinones, demonstrated significant antibacterial and antioxidant activities, further underscoring the versatility of thiazolidinone derivatives in medicinal chemistry (Hamdi, Al-ayed, Said, & Fabienne, 2012).
Anticancer Potential
Thiazolidinone derivatives have also been evaluated for their anticancer properties. Kaminskyy et al. (2016) described the synthesis and evaluation of amino(imino)thiazolidinone derivatives, identifying several compounds with significant antifibrotic and anticancer activities, demonstrating the potential of such compounds in cancer treatment and fibrosis mitigation (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016).
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-25-13-8-6-12(7-9-13)10-16-18(24)21(19(26)27-16)11-17(23)20-14-4-2-3-5-15(14)22/h2-10,22H,11H2,1H3,(H,20,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTJUSPBUIZEHM-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2424128.png)
![3-cyano-6-cyclopropyl-N-[3-(hydroxymethyl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2424132.png)
![1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B2424133.png)


![7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B2424138.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2424140.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxyacetamide](/img/structure/B2424142.png)


![4-allyl-3-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2424146.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2424147.png)

